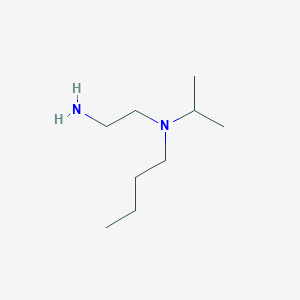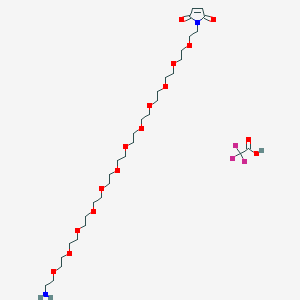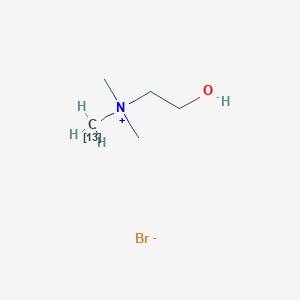![molecular formula C15H13N B13351177 2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
2-Methyl-5H-dibenzo[b,d]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5H-dibenzo[b,d]azepine is a tricyclic compound with a seven-membered ring structure. It is a derivative of dibenzoazepine, which is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound has a molecular formula of C15H13N and a molecular weight of 207.27 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic methods for 2-Methyl-5H-dibenzo[b,d]azepine involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline. This reaction proceeds in a syn-selective manner without forming any detectable over-addition product . Another method involves the use of palladium(II)-catalyzed cyclization/addition with a green solvent, which maintains a high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions
2-Methyl-5H-dibenzo[b,d]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom and aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound.
科学研究应用
2-Methyl-5H-dibenzo[b,d]azepine has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-5H-dibenzo[b,d]azepine involves its interaction with molecular targets such as enzymes and receptors. The compound acts as an organic electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
相似化合物的比较
2-Methyl-5H-dibenzo[b,d]azepine is similar to other dibenzoazepine derivatives such as:
Carbamazepine: Used as an anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.
Depramine: Used as an antidepressant.
Uniqueness
The uniqueness of this compound lies in its specific structural modifications, which can lead to distinct chemical reactivity and biological activity compared to other dibenzoazepine derivatives.
属性
分子式 |
C15H13N |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
2-methyl-5H-benzo[d][1]benzazepine |
InChI |
InChI=1S/C15H13N/c1-11-6-7-15-14(10-11)13-5-3-2-4-12(13)8-9-16-15/h2-10,16H,1H3 |
InChI 键 |
WYWOIUFMVCIAFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


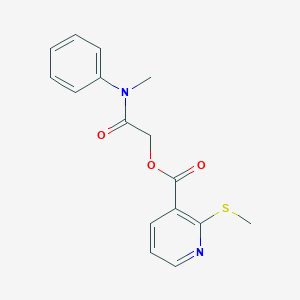
![3-[(5-Benzyl-2-thienyl)(hydroxy)methylene]-5-chloro-2-oxo-1-indolinecarboxamide](/img/structure/B13351096.png)
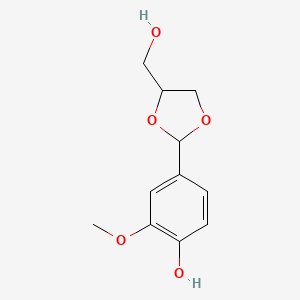
![6-(5-phenyl-1H-pyrazol-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351108.png)

![2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate](/img/structure/B13351125.png)
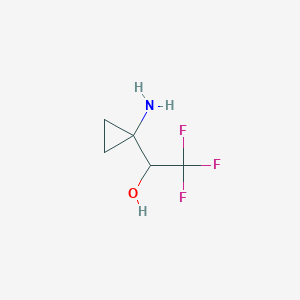
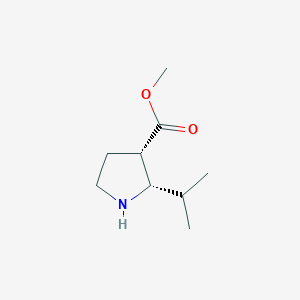
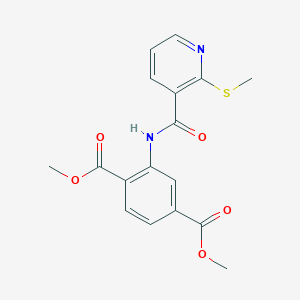
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
